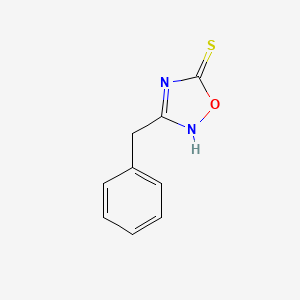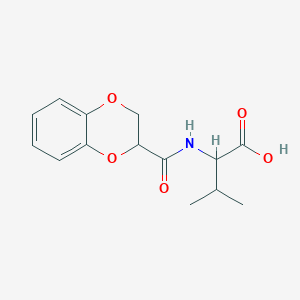
7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one is a complex organic compound with a unique structure that combines a quinoline core with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the pyridine moiety: This step involves the coupling of the quinoline core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Final modifications: The final steps may include methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core but different substituents.
Pyridine derivatives: Compounds with a pyridine moiety and various functional groups.
Uniqueness
What sets 7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one apart is its combination of a quinoline core with a pyridine moiety, along with specific functional groups that confer unique reactivity and properties
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
7,7-dimethyl-3-[2-[6-(methylamino)pyridin-2-yl]ethynyl]-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C19H19N3O/c1-19(2)10-16-15(17(23)11-19)9-13(12-21-16)7-8-14-5-4-6-18(20-3)22-14/h4-6,9,12H,10-11H2,1-3H3,(H,20,22) |
InChI Key |
MOOHITIASKIXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C=N2)C#CC3=NC(=CC=C3)NC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


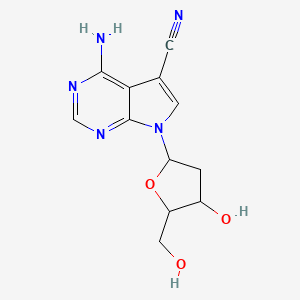



![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
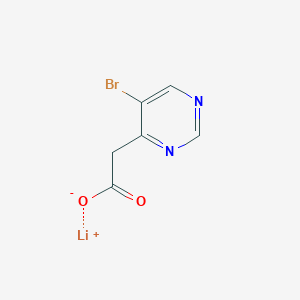
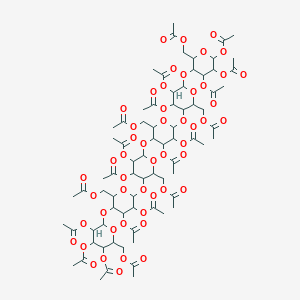
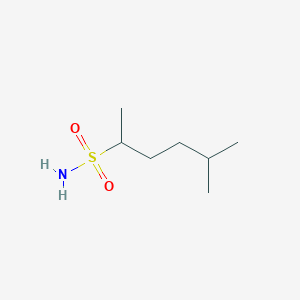
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)
